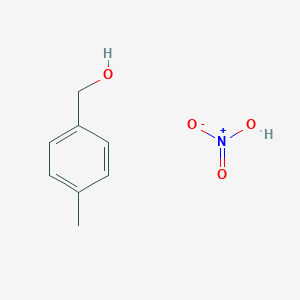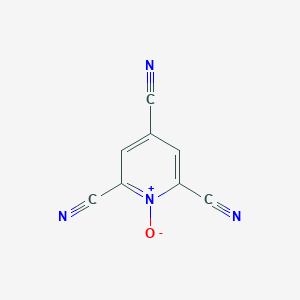![molecular formula C10H10S B14709358 [(Ethylsulfanyl)ethynyl]benzene CAS No. 14476-62-1](/img/structure/B14709358.png)
[(Ethylsulfanyl)ethynyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Ethylsulfanyl)ethynyl]benzene is an organic compound with the molecular formula C10H10S It consists of a benzene ring substituted with an ethynyl group and an ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethylsulfanyl)ethynyl]benzene typically involves the reaction of ethynylbenzene with ethylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
[(Ethylsulfanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form ethylbenzene derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
[(Ethylsulfanyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(Ethylsulfanyl)ethynyl]benzene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds and modifying the structure of target molecules.
類似化合物との比較
Similar Compounds
Ethynylbenzene: Lacks the ethylsulfanyl group, making it less reactive in oxidation reactions.
Ethylbenzene: Lacks both the ethynyl and ethylsulfanyl groups, making it less versatile in chemical reactions.
Phenylacetylene: Similar to ethynylbenzene but with a different substitution pattern.
Uniqueness
[(Ethylsulfanyl)ethynyl]benzene is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
14476-62-1 |
|---|---|
分子式 |
C10H10S |
分子量 |
162.25 g/mol |
IUPAC名 |
2-ethylsulfanylethynylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChIキー |
OIBZCMSPZCVBBR-UHFFFAOYSA-N |
正規SMILES |
CCSC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


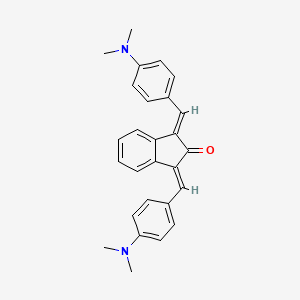

![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

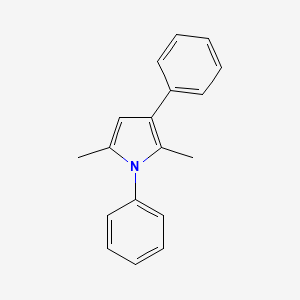
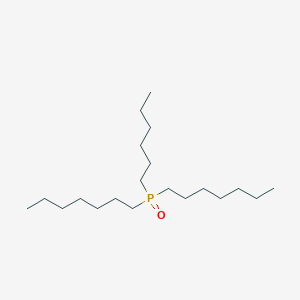
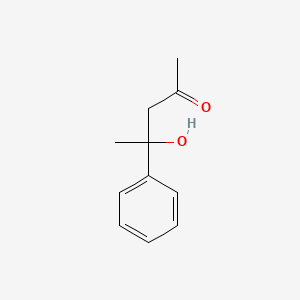
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)
